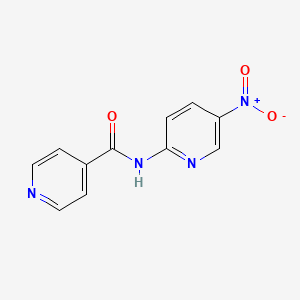
N-(5-nitro-2-pyridinyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitro-2-pyridinyl)isonicotinamide, commonly known as NITD-304, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases caused by viral infections. This chemical compound has shown promising results in pre-clinical studies and has the potential to be developed into a clinically useful drug.
Mécanisme D'action
NITD-304 targets the NS4B protein of the virus, which is essential for viral replication. The NS4B protein plays a crucial role in the formation of the viral replication complex, which is responsible for the replication of the virus. NITD-304 inhibits the function of the NS4B protein, leading to the disruption of the viral replication complex. This, in turn, prevents the replication of the virus, thereby limiting its spread.
Biochemical and Physiological Effects:
NITD-304 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. NITD-304 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NITD-304 is its high potency against various viruses. It has also shown good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. However, one of the limitations of NITD-304 is its low solubility in water, which may pose challenges in its formulation for clinical use.
Orientations Futures
There are several future directions for the study of NITD-304. One area of research is the development of more potent analogs of NITD-304 with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the use of NITD-304 in combination with other antiviral drugs to enhance its efficacy. Additionally, there is a need for more studies to investigate the potential use of NITD-304 in the treatment of other diseases, such as cancer and inflammation.
Conclusion:
In conclusion, N-(5-nitro-2-pyridinyl)isonicotinamide, or NITD-304, is a chemical compound with promising antiviral properties. It has shown potential in the treatment of various viral infections and has minimal toxicity and good pharmacokinetic properties. Future research should focus on the development of more potent analogs of NITD-304, investigation of its use in combination with other antiviral drugs, and the exploration of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of NITD-304 involves the reaction of isonicotinamide with 5-nitro-2-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through an acid-base reaction followed by a dehydration reaction, yielding NITD-304 as the final product. The synthesis method is relatively simple, and the yield of the product is high.
Applications De Recherche Scientifique
NITD-304 has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including dengue virus, yellow fever virus, and West Nile virus. NITD-304 works by targeting the viral NS4B protein, which is essential for viral replication. Inhibition of the NS4B protein leads to the suppression of viral replication, thereby limiting the spread of the virus. NITD-304 has also shown potential in the treatment of other diseases, such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(8-3-5-12-6-4-8)14-10-2-1-9(7-13-10)15(17)18/h1-7H,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXRQOJPZPWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

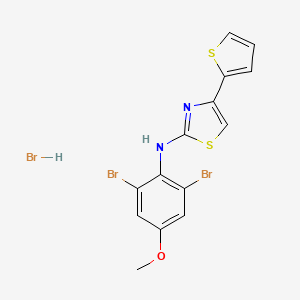
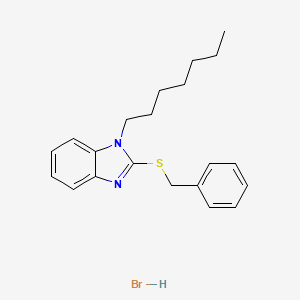
![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
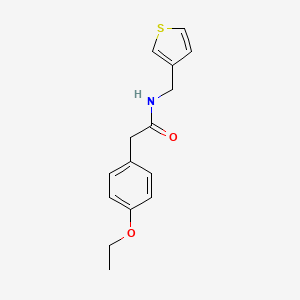
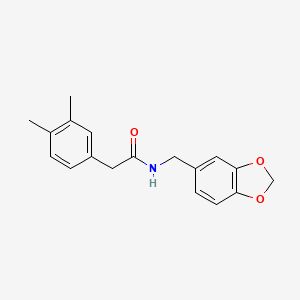

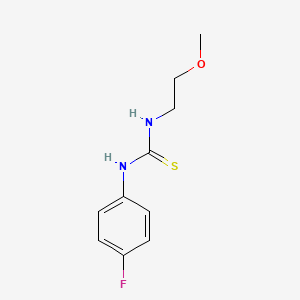
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)